molecular formula C15H12ClN3S B2979550 4-(4-chlorophenyl)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 879074-86-9

4-(4-chlorophenyl)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2979550
CAS No.: 879074-86-9
M. Wt: 301.79
InChI Key: PBWLMNRGDQESLY-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, form covalent bonds with various metal ions, and participate in cycloaddition reactions . The thiol group can also undergo reactions such as oxidation and reduction.

Scientific Research Applications

Molecular-Level Understanding of Corrosion Inhibition

Research reveals that compounds similar to 4-(4-chlorophenyl)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol, particularly those containing the triazole moiety, have shown significant inhibition of corrosion in metals. For instance, studies have demonstrated that triazole derivatives can substantially inhibit corrosion of zinc in acidic media, with the efficiency linked to the introduction of thiophenyl groups in strategic positions. This suggests that this compound could serve as a potent corrosion inhibitor due to its structural characteristics, providing insights into its application in protecting metals against corrosion through molecular structure analysis and quantum chemical approach (Gece & Bilgiç, 2012).

Corrosion Inhibition Mechanisms in Acidic Media

Further investigations into triazole derivatives emphasize their effectiveness in protecting mild steel from corrosion in acidic environments. The efficiency of these compounds as corrosion inhibitors has been explored through electrochemical methods and weight loss measurements, underscoring their potential in industrial applications where metal preservation is crucial. Such studies underscore the relevance of compounds like this compound in offering a very good inhibition, particularly in hydrochloric acid media, with efficiencies reaching up to 99% (Lagrenée et al., 2002).

Synthesis and Structural Characterization

The synthesis and structural characterization of compounds closely related to this compound highlight the importance of molecular design in developing materials with desired properties. For example, the crystallization of isostructural compounds from dimethylformamide solvent for structure determination by single crystal diffraction reveals the planar nature of the molecule apart from certain groups which orient perpendicularly, suggesting avenues for exploring the structural basis of reactivity and interaction with metals (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Properties

IUPAC Name

4-(4-chlorophenyl)-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3S/c1-10-4-2-3-5-13(10)14-17-18-15(20)19(14)12-8-6-11(16)7-9-12/h2-9H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWLMNRGDQESLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=S)N2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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